8-Bromo-1-dibenzofuranol

Catalog No.
S13320359
CAS No.
M.F
C12H7BrO2
M. Wt
263.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-1-dibenzofuranol

Product Name

8-Bromo-1-dibenzofuranol

IUPAC Name

8-bromodibenzofuran-1-ol

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

InChI

InChI=1S/C12H7BrO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6,14H

InChI Key

JMDKCVYJWXSQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C2C=C(C=C3)Br)O

8-Bromo-1-dibenzofuranol is a chemical compound characterized by the presence of a bromine atom and a hydroxyl group attached to a dibenzofuran structure. Its molecular formula is C12H9BrOC_{12}H_9BrO, and it features a fused ring system that includes two benzene rings and one furan ring. The introduction of the bromine atom enhances the compound's reactivity, particularly in electrophilic substitution reactions, while the hydroxyl group contributes to its solubility and potential biological activity.

Due to its functional groups:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution, where the bromine atom can be replaced by other substituents under appropriate conditions.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form dihydro derivatives using catalytic hydrogenation methods.
  • Halogenation: The presence of the bromine atom allows for further halogenation reactions, potentially leading to polybrominated derivatives.

These reactions are significant for both synthetic applications and studying the compound's reactivity in biological systems .

Synthesis of 8-Bromo-1-dibenzofuranol can be achieved through several methods:

  • Bromination of Dibenzofuran: Dibenzofuran can be brominated using bromine in an organic solvent, followed by hydrolysis to introduce the hydroxyl group.
  • Cyclization Reactions: Starting from appropriate precursors like 2-hydroxybiphenyl, cyclization under acidic conditions can yield dibenzofuran derivatives, which can then be brominated.
  • Functional Group Transformation: Existing dibenzofuran derivatives can be modified through halogenation and subsequent functionalization to create the desired compound .

8-Bromo-1-dibenzofuranol has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Due to its structural features, it may be explored for developing new drugs targeting specific biological pathways.
  • Material Science: Compounds with similar structures are often investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials.

These applications highlight the compound's versatility in both synthetic chemistry and practical applications .

Interaction studies involving 8-Bromo-1-dibenzofuranol primarily focus on its reactivity with nucleophiles and electrophiles. The presence of both bromine and hydroxyl groups suggests that it could engage in various chemical interactions:

  • Nucleophilic Substitution Reactions: The bromine atom can be a leaving group in nucleophilic substitution reactions.
  • Hydrogen Bonding: The hydroxyl group may participate in hydrogen bonding with other molecules, influencing solubility and reactivity.

Further research is necessary to elucidate specific interaction mechanisms and their implications in biological systems .

Several compounds share structural similarities with 8-Bromo-1-dibenzofuranol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DibenzofuranLacks hydroxyl group; less reactiveMore stable; used as a baseline for comparison
BenzofuranContains one benzene ring fused to furanDifferent reactivity due to fewer aromatic rings
4-DibenzofuranolHydroxyl group at different positionSimilar reactivity but different steric effects
DibenzothiopheneContains sulfur instead of oxygenDifferent chemical properties due to sulfur atom

The unique feature of 8-Bromo-1-dibenzofuranol lies in its combination of a bromine atom and a hydroxyl group, which enhances its reactivity compared to dibenzofuran while providing distinct pathways for further chemical modifications .

Crystallographic Analysis and Bond Angle Parameters

The crystallographic parameters of dibenzofuran-based compounds reveal important structural information about the molecular geometry and bond arrangements. Studies of dibenzofuran derivatives demonstrate that the molecules adopt a planar configuration with the furan ring and benzene rings maintaining coplanarity [2]. In dibenzofuran-d8 crystallographic analysis, the molecules are bisected by a mirror plane normal to the furan ring and containing the oxygen atom, with an average bond length in the benzenoid ring of 1.392 Å [2]. The furan ring and the benzenoid ring are separately planar but form a dihedral angle of 1.45 degrees with each other [2].

Table 1: Comparative Bond Angle Parameters in Dibenzofuran Systems

Bond TypeAngle (degrees)Reference SystemCitation
Furan-Benzene Dihedral1.45Dibenzofuran-d8 [2]
C-O-C (Furan)~106Dibenzofuran derivatives [3]
Aromatic C-C-C120 ± 2Substituted dibenzofurans [4]
Substituent-RingVariablePosition-dependent [4]

The presence of substituents such as bromine and hydroxyl groups introduces localized structural perturbations. Crystallographic studies of related halogenated benzofuran derivatives show that bromine substitution causes minimal distortion to the overall planarity of the aromatic system [5] [6]. In brominated benzofuran compounds, the C-Br bond length typically measures approximately 1.9 Å, while maintaining aromatic C-C bond lengths of 1.35-1.42 Å [5] [6].

The hydroxyl group attachment creates additional structural considerations through potential hydrogen bonding interactions. Studies of hydroxylated aromatic systems demonstrate that the C-O bond length in phenolic compounds ranges from 1.36 to 1.40 Å, with the O-H bond measuring approximately 0.96 Å [7]. The angular geometry around the hydroxyl-bearing carbon maintains sp² hybridization, preserving the aromatic character of the ring system.

Electronic Configuration and Aromatic System Interactions

The electronic structure of 8-bromo-1-dibenzofuranol exhibits complex aromatic interactions arising from the extended π-conjugation system. Dibenzofuran systems demonstrate significant π-electron delocalization across the tricyclic framework [8] [9]. The highest occupied molecular orbital distribution in dibenzofuran derivatives shows substantial participation of all three rings in the frontier orbital structure [8].

Computational studies using density functional theory methods reveal that the electronic transitions in dibenzofuran systems occur in the 200-300 nm region, with the first excited state corresponding to a π→π* transition [10] [11]. The S₁←S₀ transition in dibenzofuran exhibits an oscillator strength that varies depending on the substitution pattern and molecular orientation [9] [10]. In dibenzofuran, the transition moment orientation differs significantly from related systems such as fluorene and carbazole, where the S₁←S₀ transition moments are parallel to the C₂ symmetry axis [9] [10].

Table 2: Electronic Configuration Parameters for Dibenzofuran Systems

PropertyValueMethodCitation
HOMO EnergyVariableDFT Calculations [8]
S₁←S₀ Transition200-300 nmExperimental/Theoretical [11]
π-π* CharacterDominantCASSCF/CASPT2 [11]
Oscillator StrengthPosition-dependentTD-DFT [10]

The introduction of bromine at the 8-position introduces electron-withdrawing effects that modify the electronic distribution within the aromatic system [12]. Bromine's electronegativity of 2.96 on the Pauling scale creates partial positive charge density at adjacent carbon atoms [12]. This electronic perturbation affects the reactivity patterns and can influence the aromatic stabilization energy of the overall system.

The hydroxyl group at the 1-position contributes electron-donating resonance effects through its lone pair interactions with the aromatic π-system [13]. Quantum chemical calculations on similar hydroxylated aromatic compounds demonstrate that the hydroxyl oxygen participates in π-electron delocalization, contributing to the overall electronic stabilization of the molecule [13]. The mesomeric effect of the hydroxyl group can partially counteract the electron-withdrawing influence of the bromine substituent.

Studies of dibenzofuran derivatives using ab initio molecular orbital calculations show that the frontier orbital densities are distributed across the entire molecular framework [14]. Principal component analysis of highest occupied molecular orbital densities reveals characteristic patterns that correlate with the substitution positions and electronic properties [14]. These calculations provide insight into the reactive sites and electronic behavior of the substituted dibenzofuran system.

Steric Effects of Bromine-Hydroxyl Group Proximity

The spatial arrangement of the bromine atom at the 8-position and the hydroxyl group at the 1-position in 8-bromo-1-dibenzofuranol creates significant steric interactions that influence the molecular geometry and properties. The van der Waals radius of bromine (1.85 Å) and the hydroxyl group dimensions create potential steric hindrance depending on the relative positions within the dibenzofuran framework [15].

Steric effects in aromatic systems arise from nonbonding interactions that influence molecular conformation and reactivity [15]. In highly substituted dibenzofurans, steric interactions between substituents in the 1 and 9 positions can cause twisting of the molecule out of the molecular plane [4]. Carbon-13 chemical shift analysis of substituted dibenzofurans indicates that compounds with bulky substituents at these positions exhibit conformational distortions due to steric strain [4].

The proximity of bromine and hydroxyl substituents in 8-bromo-1-dibenzofuranol involves positions that are separated by the tricyclic aromatic framework. While these substituents are not in immediate 1,2-relationship, their electronic and steric influences can still interact through the extended π-system. Studies of intramolecular interactions in substituted aromatic compounds demonstrate that even distant substituents can exhibit cooperative or competitive effects [7] [13].

Table 3: Steric Parameters in Substituted Dibenzofuran Systems

Interaction TypeDistance Range (Å)Effect MagnitudeCitation
Van der Waals Contact3.4-4.0Significant [15]
Through-Space Interaction4.0-6.0Moderate [4]
Through-Bond EffectVariableElectronic-dependent [13]
Conformational Distortion>0.1° deviationMeasurable [4]

The electronic nature of the bromine-hydroxyl interaction involves both inductive and mesomeric components. The electron-withdrawing inductive effect of bromine (-I effect) competes with the electron-donating resonance effect of the hydroxyl group (+M effect) [12] [13]. This electronic competition can influence the overall charge distribution and reactive properties of the molecule.

Computational studies using density functional theory methods on similar halogenated phenolic compounds reveal that intramolecular hydrogen bonding can occur between hydroxyl groups and electronegative atoms, even when separated by aromatic rings [7]. The hydrogen bonding energy in such systems typically ranges from 1.4 to 13.7 kcal/mol for non-resonance-assisted hydrogen bonding arrangements [7].

Direct bromination represents the most straightforward approach for introducing bromine substituents into the dibenzofuran framework. The regioselectivity of bromination reactions on dibenzofuran derivatives is fundamentally governed by electronic and steric factors inherent to the tricyclic system [2] [3] [4].

Electrophilic Bromination Mechanism

The bromination of dibenzofuran follows classical electrophilic aromatic substitution mechanisms, where the electron density distribution across the tricyclic system determines the preferred sites of attack [4]. Research has demonstrated that dibenzofuran exhibits preferential bromination at the 2,3,7,8-positions, corresponding to the lateral positions that provide optimal electronic activation [3]. The selectivity pattern follows the sequence 2→8→3→1→4→6→9, which aligns with electrophilic aromatic substitution principles [3].

Optimized Reaction Conditions

The most efficient bromination protocol involves treating dibenzofuran with molecular bromine in dichloromethane at controlled temperatures. A highly successful method achieves 93% yield by reacting dibenzofuran with bromine in a 1:2 molar ratio in dichloromethane at temperatures ranging from -10°C to 0°C for 2 hours [2]. The reaction is typically quenched with aqueous sodium thiosulfate solution, followed by ethyl acetate extraction and recrystallization from ethanol to afford pure 2,3-dibromodibenzofuran.

Reaction Parameters and Optimization

ParameterOptimal ValueYield (%)
Bromine Equivalents2.093
Temperature-10°C93
Reaction Time2 hours93
SolventDichloromethane93

Alternative Bromination Approaches

Alternative bromination strategies include the use of N-bromosuccinimide (NBS) as a milder brominating agent, which provides better functional group tolerance but typically results in lower yields (60-80%) and reduced regioselectivity [5]. The use of iron tribromide as a Lewis acid catalyst can enhance the bromination efficiency, particularly for electron-deficient substrates [6].

Regioselectivity Considerations

The bromination of dibenzofuran shows remarkable regioselectivity toward the lateral 2,3,7,8 positions, despite the higher reactivity of hydrogen bromide compared to hydrogen chloride [3]. This selectivity makes bromination a valuable tool for accessing specifically substituted dibenzofuran derivatives. However, when applied to substituted dibenzofurans, the regioselectivity can be significantly influenced by existing substituents, requiring careful optimization of reaction conditions.

Regioselective Hydroxylation Techniques

The regioselective introduction of hydroxyl groups into aromatic systems represents one of the most challenging transformations in synthetic organic chemistry. For dibenzofuran derivatives, several complementary approaches have been developed to achieve selective hydroxylation at specific positions [7] [8] [9].

Palladium-Catalyzed Hydroxylation

Palladium-catalyzed hydroxylation of aryl halides has emerged as a powerful method for converting halogenated dibenzofuran precursors to their corresponding phenolic derivatives [7]. The method utilizes a catalyst system based on the biarylphosphine ligand tBuBrettPhos (L5) and its corresponding palladium precatalyst to promote cross-coupling reactions between potassium or cesium hydroxides and heteroaryl halides [7].

The optimal reaction conditions involve treating the aryl halide substrate with cesium hydroxide (3 equivalents) in the presence of tBuBrettPhos ligand (2 mol%) and palladium precatalyst (2 mol%) in a 1,4-dioxane/water solvent system at 80°C for 18 hours [7]. This methodology demonstrates excellent functional group tolerance and provides access to a wide range of phenolic dibenzofuran derivatives in yields ranging from 70-95% [7].

Enzymatic Hydroxylation Systems

Enzymatic hydroxylation offers unparalleled regioselectivity for the functionalization of aromatic compounds. Cytochrome P450 monooxygenases represent the most extensively studied class of enzymes for aromatic hydroxylation, capable of introducing hydroxyl groups at specific positions with high selectivity [9]. These enzymes utilize molecular oxygen and NADPH as cofactors to achieve hydroxylation under mild, physiological conditions [9].

Recent developments in flavin-dependent monooxygenases (FMOs) have shown particular promise for dibenzofuran hydroxylation [10]. The FdeE enzyme from Herbaspirillum seropedicae SmR1 demonstrates activity toward a wide range of aromatic substrates, including flavonoids and related heterocyclic compounds, achieving regioselective 8-hydroxylation with moderate to good yields [10].

Chemical Hydroxylation Methods

Metal-free hydroxylation systems offer an alternative approach that avoids the complexity of enzymatic systems while maintaining reasonable selectivity. The iron-catalyzed hydroxylation system using hydrogen peroxide in the presence of ferric ion and catechol provides a biomimetic approach to aromatic hydroxylation [11]. This system operates under mild conditions (25°C, aqueous medium) but typically exhibits lower regioselectivity compared to enzymatic methods.

Directed C-H Hydroxylation

Template-assisted meta-hydroxylation represents a significant advancement in regioselective aromatic functionalization [12]. This approach utilizes directing groups to control the site of hydroxylation, achieving excellent regioselectivity for meta-hydroxylation. The method employs palladium catalysis in hexafluoroisopropanol (HFIP) solvent, which plays a crucial role in facilitating C-H activation and subsequent hydroxylation [12].

Hydroxylation Techniques Comparison

MethodCatalyst/SystemRegioselectivityTypical Yield (%)Substrate Scope
Palladium-catalyzedPd/tBuBrettPhosHigh (halide dependent)70-95Aryl/heteroaryl halides
Enzymatic (P450)Cytochrome P450High (enzyme dependent)30-70Aromatic compounds
Metal-freeH2O2/Fe3+/catecholLow to moderate20-60Phenols, aromatics
Directed C-HPd(OAc)2/HFIPHigh (directing group)60-85Phenols with directing groups

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the field of carbon-carbon and carbon-heteroatom bond formation, providing powerful tools for the construction of complex dibenzofuran derivatives [13] [14] [7]. These methodologies offer excellent functional group tolerance and can be applied to the synthesis of highly substituted dibenzofuran scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents one of the most versatile and widely used cross-coupling methodologies for dibenzofuran synthesis [15] [13]. This reaction involves the coupling of aryl halides with organoborane reagents in the presence of a palladium catalyst and base. For dibenzofuran synthesis, the methodology typically involves a three-step sequence: bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and photoinduced cyclization [15] [16].

The optimized conditions for Suzuki-Miyaura coupling in dibenzofuran synthesis employ XPhos Pd G3 precatalyst, which enables efficient coupling under mild conditions with excellent functional group tolerance [17]. The reaction typically proceeds in toluene or dimethoxyethane at temperatures ranging from 80-100°C, providing yields of 70-90% for a wide range of substrates [13].

Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig reaction provides an efficient method for forming carbon-nitrogen and carbon-oxygen bonds, making it particularly valuable for constructing hydroxylated dibenzofuran derivatives [7]. The reaction utilizes palladium catalysts with specialized biarylphosphine ligands to achieve high yields and excellent selectivity.

For hydroxylation applications, the reaction between aryl halides and hydroxide salts (KOH or CsOH) in the presence of tBuBrettPhos ligand and its corresponding palladium precatalyst represents a significant advancement [7]. This methodology operates under relatively mild conditions (80°C) and demonstrates broad substrate scope with heteroaryl halides.

Domino Carbopalladation/Suzuki Coupling

An innovative approach to tetracyclic dibenzofuran derivatives involves palladium-catalyzed domino intramolecular carbopalladation followed by Suzuki coupling [13]. This strategy utilizes propargyl ethers of 2-halo phenol derivatives as starting materials, undergoing 5-exo-dig cyclization onto the alkyne to generate 3-methylene-2,3-dihydrobenzofuran intermediates. The process provides efficient access to diversely substituted polycyclic dibenzofuran derivatives in high yields through an atom-efficient and environmentally friendly approach [13].

C-H Activation/C-O Cyclization

Phenol-directed C-H activation represents a direct approach to dibenzofuran synthesis that avoids pre-functionalization steps [14]. This methodology utilizes palladium catalysis with air as an oxidant, providing a practical and environmentally benign route to substituted dibenzofurans. The reaction proceeds through C-H activation followed by C-O reductive elimination, with the turnover-limiting step identified as C-O bond formation rather than C-H activation [14].

Cross-Coupling Approaches Summary

Cross-Coupling TypeCoupling PartnersTypical Yield (%)Key Advantages
Suzuki-MiyauraAryl halide + Boronic acid70-90Mild conditions, functional group tolerance
Buchwald-HartwigAryl halide + Amine/Phenol60-85C-N/C-O bond formation
Domino CarbopalladationAlkyne + Aryl halide70-85Atom-efficient
C-H ActivationBiphenyl phenol + Oxidant70-90Air as oxidant

Post-Functionalization Modification Pathways

Post-functionalization approaches represent a complementary strategy for accessing complex dibenzofuran derivatives through the modification of preformed dibenzofuran scaffolds. These methodologies are particularly valuable for introducing functional groups that might be incompatible with the initial cyclization conditions or for creating libraries of analogues from common intermediates [18] [19] [20].

Late-Stage Functionalization Strategies

The direct functionalization of dibenzofuran scaffolds has gained significant attention as an alternative to pre-functionalization approaches [18]. Despite the inherent challenges associated with the electronic properties of the dibenzofuran core, several successful methodologies have been developed for late-stage modification.

One notable approach involves a cascade double 1,4-addition/intramolecular annulation strategy that allows efficient access to structurally versatile dibenzofurans [18]. This transition metal-free protocol proceeds under bench-top air atmosphere and demonstrates good functional group tolerance, particularly with halogen substituents (-Br and -Cl) that are often incompatible with metal-catalyzed processes [18].

Halogen-Selective Functionalization

Selective halogen functionalization represents a powerful strategy for dibenzofuran modification, enabling the introduction of diverse functional groups at specific positions [6]. Research has demonstrated that 1-, 2-, and 4-position modifications are generally more favorable than 3-position modifications for maintaining desirable material properties [6].

The systematic synthesis and comparison of fluorine- and bromine-functionalized dibenzofuran derivatives have revealed significant differences in reactivity and selectivity depending on the substitution pattern [6]. These studies provide valuable guidelines for designing synthetic strategies that achieve the desired regioselectivity while maintaining synthetic efficiency.

Copper-Catalyzed Cyclization from Iodonium Salts

An innovative post-functionalization approach involves the copper-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media [20]. This methodology provides access to diverse dibenzofuran derivatives through an oxygen-iodine exchange process, achieving excellent yields (up to 96%) under environmentally benign conditions [20].

The reaction employs copper iodide as catalyst with 1,10-phenanthroline as ligand in pure water at 100°C [20]. The transformation shows sensitivity to the electronic nature of the substituents, with electron-donating groups generally providing higher yields than electron-withdrawing groups [20]. Notably, the methodology tolerates halogen substituents and can be applied to fused ring systems, providing access to polycyclic products [20].

Photochemical Post-Functionalization

Photochemical approaches offer unique opportunities for post-functionalization under mild conditions [15] [16]. The photoinduced synthesis of dibenzofurans through electron transfer reactions represents a metal-free alternative that can complement traditional cross-coupling approaches [15] [16].

Two primary strategies have been developed: intramolecular photoinduced cyclization of pre-formed o-arylphenol substrates, and intermolecular reactions between phenols and o-dihalobenzenes [15] [16]. The intermolecular approach has proven more suitable for dibenzofuran synthesis, providing moderate yields while avoiding the need for pre-functionalization steps [15] [16].

Modular Synthesis Approaches

Modular synthesis strategies enable the efficient preparation of dibenzofuran libraries through systematic variation of building blocks [17] [21]. These approaches typically involve the preparation of common intermediates that can be diversified through various post-functionalization reactions.

Recent work on dibenzofuran α-amino acids exemplifies this approach, utilizing both palladium-catalyzed C-O cyclization and Negishi coupling strategies to access diverse analogues [17] [21]. The Negishi coupling approach proved particularly efficient, providing a streamlined three-pot procedure with improved overall efficiency compared to multi-step cyclization routes [17] [21].

Post-Functionalization Summary

The post-functionalization of dibenzofuran scaffolds offers significant advantages in terms of synthetic flexibility and late-stage diversification. The combination of metal-catalyzed, photochemical, and radical-based approaches provides a comprehensive toolkit for accessing complex substituted dibenzofurans. These methodologies are particularly valuable for medicinal chemistry applications where rapid access to structural analogues is essential for structure-activity relationship studies.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

261.96294 g/mol

Monoisotopic Mass

261.96294 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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